molecular formula C15H19NO2S B5345280 N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide

N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5345280
M. Wt: 277.4 g/mol
InChI Key: LRTTWLWKDVVQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, inflammation, and cancer. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce apoptosis (cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cancer progression. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and increase the production of anti-inflammatory cytokines. In neuropathic pain, this compound has been shown to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide is that it has been extensively studied in preclinical models of various diseases, and has shown promising results. Another advantage is that it is a small molecule inhibitor, which makes it easier to synthesize and administer. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide. One direction is to test its safety and efficacy in clinical trials for various diseases, including cancer, inflammation, and neuropathic pain. Another direction is to study its effects on other physiological processes, such as metabolism and immune function. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, and to identify potential drug interactions and side effects.

Synthesis Methods

The synthesis of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 3-methyl-3-hydroxybutyryl chloride, followed by N-methylation and purification. The final product is a white powder with a purity of over 99%.

Scientific Research Applications

N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models.

properties

IUPAC Name

N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,18)8-9-16(3)14(17)13-10-11-6-4-5-7-12(11)19-13/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTTWLWKDVVQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C(=O)C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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